5-Amino-pyrazine-2-carbaldehyde
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Overview
Description
“5-Amino-pyrazine-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazines . Pyrazines are compounds containing a pyrazine ring, which is a six-membered aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. One such method involves the dimerization of amino acid-derived α-amino aldehydes . The α-amino aldehyde intermediates are generated in situ by the hydrogenolysis of their Cbz-derivatives . This methodology demonstrates an alternative biosynthetic route to 2,5-disubstituted pyrazines .
Chemical Reactions Analysis
The chemical reactions involving pyrazine derivatives are diverse. For instance, the dimerization of amino acid-derived α-amino aldehydes provides a short, biomimetic synthesis of several 2,5-disubstituted pyrazine natural products .
Scientific Research Applications
Synthesis of Potent Inhibitors
- Research has demonstrated the synthesis of a series of potent 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives using pyrazole-4-carbaldehyde as a starting material. This process involved the condensation with active methylene and different amino pyrazoles, producing Schiff bases and other derivatives that inhibit 5α-reductase and aromatase activity, with compound 13 showing the highest potency among tested samples (Mohamed El-Naggar et al., 2020).
Development of Antimicrobial and Antifungal Compounds
- A study reported the synthesis of substituted 5-aroylpyrazine-2-carboxylic acid derivatives through homolytic aroylation of the pyrazine nucleus. These derivatives were evaluated for their antituberculotic and antifungal activities. Notably, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide showed significant activity against Mycobacterium tuberculosis, and thioamides exhibited higher in vitro antimicrobial activity compared to their amide counterparts (M. Doležal et al., 2003).
Exploration of Heterocyclic Compounds
- A work focused on the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions, highlighting an efficient method for the production of these compounds which could have various applications in medicinal chemistry (J. Quiroga et al., 2008).
Chemical Synthesis and Characterization
- The synthesis and characterization of reduced 3,4'-bipyrazoles from a simple pyrazole precursor were reported, demonstrating the utility of microwave irradiation for the efficient production of complex heterocyclic compounds. This study also detailed the molecular structures and supramolecular assembly of the synthesized compounds, contributing to the understanding of their potential applications in material science and pharmaceuticals (Viviana Cuartas et al., 2017).
Future Directions
Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that “5-Amino-pyrazine-2-carbaldehyde” and similar compounds could have promising future applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that pyrazine derivatives, which include 5-amino-pyrazine-2-carbaldehyde, have exhibited a wide range of biological activities .
Mode of Action
It’s known that pyrazine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
It’s known that pyrazine derivatives can affect a variety of biochemical pathways, leading to a wide range of downstream effects .
Result of Action
It’s known that pyrazine derivatives can have a variety of effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of pyrazine derivatives .
Biochemical Analysis
Biochemical Properties
5-Amino-pyrazine-2-carbaldehyde is involved in a variety of biochemical reactions. It has been found to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It is known to participate in binding interactions with biomolecules, and can influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. This compound is known to be relatively stable, but it can undergo degradation over time
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux and metabolite levels
Properties
IUPAC Name |
5-aminopyrazine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-2-7-4(3-9)1-8-5/h1-3H,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLKHOYGZWZFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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